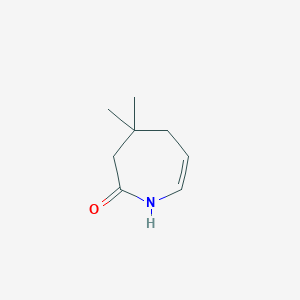
2,2',3,3',4,5,5',6'-Octabromobiphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’,3,3’,4,5,5’,6’-Octabromobiphenyl is a polybrominated biphenyl (PBB) compound. PBBs are a group of synthetic organic chemicals that contain multiple bromine atoms attached to biphenyl. These compounds are primarily used as flame retardants in various consumer products, including plastics, textiles, and electronic devices. Due to their persistence in the environment and potential health risks, the use of PBBs has been restricted or banned in many regions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,3’,4,5,5’,6’-Octabromobiphenyl typically involves the bromination of biphenyl. The process can be carried out using bromine or bromine-containing reagents under controlled conditions. The reaction is usually conducted in the presence of a catalyst, such as iron or aluminum bromide, to facilitate the bromination process. The reaction conditions, including temperature and reaction time, are carefully controlled to achieve the desired level of bromination .
Industrial Production Methods
In industrial settings, the production of 2,2’,3,3’,4,5,5’,6’-Octabromobiphenyl involves large-scale bromination processes. The biphenyl substrate is exposed to bromine in a reactor, and the reaction is monitored to ensure complete bromination. The product is then purified through various techniques, such as recrystallization or chromatography, to obtain the final compound with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2,2’,3,3’,4,5,5’,6’-Octabromobiphenyl can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in less brominated biphenyls.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of brominated benzoic acids, while reduction can produce less brominated biphenyls .
Aplicaciones Científicas De Investigación
2,2’,3,3’,4,5,5’,6’-Octabromobiphenyl has been studied extensively for its applications in various fields:
Chemistry: Used as a model compound to study the behavior of polybrominated biphenyls in chemical reactions.
Biology: Investigated for its effects on biological systems, including its potential toxicity and bioaccumulation.
Medicine: Studied for its potential health effects and mechanisms of toxicity.
Industry: Used as a flame retardant in various consumer products to enhance fire safety.
Mecanismo De Acción
The mechanism of action of 2,2’,3,3’,4,5,5’,6’-Octabromobiphenyl involves its interaction with molecular targets in biological systems. The compound can bind to the aryl hydrocarbon receptor (AhR), a ligand-activated transcriptional activator. Upon binding, the receptor activates the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the CYP1A1 gene. This leads to the metabolism and detoxification of the compound, as well as its potential toxic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’,3,3’,4,4’,5,6-Octabromobiphenyl
- 2,2’,3,3’,5,5’,6,6’-Octabromobiphenyl
- 2,2’,3,4,4’,5,6,6’-Octabromobiphenyl
Uniqueness
2,2’,3,3’,4,5,5’,6’-Octabromobiphenyl is unique due to its specific bromination pattern, which influences its chemical properties and reactivity. Compared to other similar compounds, it may exhibit different levels of toxicity, environmental persistence, and effectiveness as a flame retardant .
Propiedades
Número CAS |
69887-11-2 |
|---|---|
Fórmula molecular |
C12H2Br8 |
Peso molecular |
785.4 g/mol |
Nombre IUPAC |
1,2,3,4-tetrabromo-5-(2,3,5,6-tetrabromophenyl)benzene |
InChI |
InChI=1S/C12H2Br8/c13-4-1-3(8(16)12(20)11(4)19)7-9(17)5(14)2-6(15)10(7)18/h1-2H |
Clave InChI |
SKGYJIOAIRCMIC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1Br)Br)Br)Br)C2=C(C(=CC(=C2Br)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-[2-(1-Benzothiophen-2-yl)ethylsulfanyl]ethyl]pyrrolidine;hydrochloride](/img/structure/B14473347.png)
![7,8-Diazabicyclo[4.2.2]deca-2,4,7-triene](/img/structure/B14473348.png)
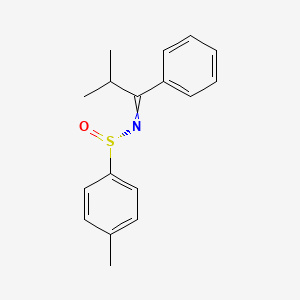
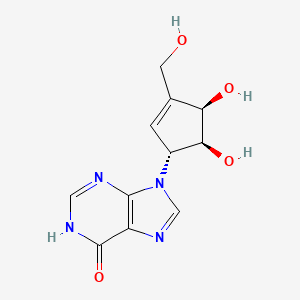
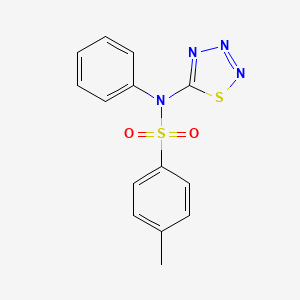
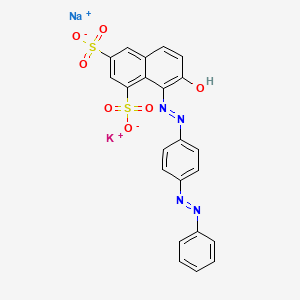

![1-Isocyanato-2-[(4-isocyanatophenyl)methyl]benzene;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;2-methyloxirane;oxirane;propane-1,2-diol](/img/structure/B14473390.png)
![2-[Acetyl-[(4-nitrophenyl)methyl]amino]benzoic acid](/img/structure/B14473401.png)
![6-{[Methyl(naphthalen-1-yl)amino]methyl}pteridine-2,4-diamine](/img/structure/B14473411.png)
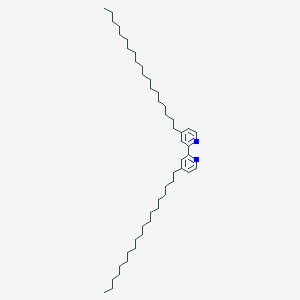
![2-{2-[(1-Bromo-2-phenylpropan-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14473419.png)
